molecular formula C17H14O8 B1226127 Aflatoxin B1 diol CAS No. 50668-79-6

Aflatoxin B1 diol

Cat. No. B1226127
CAS RN: 50668-79-6
M. Wt: 346.3 g/mol
InChI Key: JRZBEIPOZPNWID-KFZJALRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin b1 diol belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Aflatoxin b1 diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Aflatoxin B1 diol is a member of coumarins.

Scientific Research Applications

Antimycotoxigenic Characteristics

Aflatoxin B1 (AFB1) is a toxic and carcinogenic metabolite produced by Aspergillus species, primarily impacting food and agricultural commodities. Research has shown that natural products, like essential oils from Rosmarinus officinalis and Trachyspermum copticum L., can regulate the cellular effects of aflatoxins. These oils exhibit antifungal activities and can inhibit both the growth of Aspergillus parasiticus and the production of aflatoxin, suggesting their potential as preservative materials for food protection against toxigenic fungal infections (Rasooli et al., 2008).

Biological Degradation

Biological decontamination of aflatoxins, especially AFB1, involves microorganisms and specific enzymes capable of degrading these toxins to less or non-toxic products. This process, which operates under mild, environmentally friendly conditions, includes various microorganisms like soil or water bacteria, fungi, protozoa, and even certain aflatoxin-producing fungi themselves. Yeasts and lactic acid bacteria have been found to act as biological adsorbents, preventing aflatoxin's transfer to the intestinal tract of humans and animals (Qinghua Wu et al., 2009).

Detoxification in Industrial Applications

Certain Bacillus subtilis strains, isolated from animal guts and soil, have shown the capability to transform aflatoxin B1, M1, and G1 simultaneously, indicating potential for industrial applications. These strains can also inhibit the growth of pathogens and resist unfavorable conditions within simulated gut environments, thereby reducing the health risks posed by aflatoxins in food and feed (Xin Gao et al., 2011).

Potential of Lactic Acid Bacteria in Aflatoxin Risk Mitigation

Lactic acid bacteria (LAB), commonly used in fermented food production, have been found to inhibit mold growth and bind aflatoxins in different food matrices. The reduced mold growth and aflatoxin production are likely due to competition for nutrients between bacterial cells and fungi. This highlights LAB's potential in mitigating toxic effects of aflatoxins in food and feed, though the binding of aflatoxins appears to be reversible and strain-specific (S. Ahlberg et al., 2015).

Binding to DNA and RNA Metabolism Alteration

Aflatoxin B1's extreme toxicity and carcinogenicity might be directly linked to its affinity for DNA, as it can bind to both native and denatured DNA. It also notably inhibits the incorporation of cytidine into rat liver nuclear RNA and decreases the RNA content of the nucleus, suggesting a direct action on the liver at the molecular level (M. Sporn et al., 1966).

properties

CAS RN

50668-79-6

Product Name

Aflatoxin B1 diol

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

(3R,4R,5R,7S)-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C17H14O8/c1-22-7-4-8-11(12-13(19)16(21)25-17(12)23-8)14-10(7)5-2-3-6(18)9(5)15(20)24-14/h4,12-13,16-17,19,21H,2-3H2,1H3/t12-,13-,16-,17+/m1/s1

InChI Key

JRZBEIPOZPNWID-KFZJALRRSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)O)O

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O

Other CAS RN

75084-29-6

synonyms

2,3-dihydro-2,3-dihydroxyaflatoxin B(1)
2,3-dihydro-2,3-dihydroxyaflatoxin B(1), 14C-labeled
2,3-dihydroxy-2,3-dihydroaflatoxin B1
aflatoxin B1-2,3-dihydrodiol
aflatoxin B1-2,3-diol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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